4,8-Dimethylnona-3,7-dienoic acid is an organic compound classified as a monounsaturated fatty acid. It is characterized by its unique structure, which includes two double bonds and two methyl groups located at the 4th and 8th positions of the nonane chain. This compound, also known as (E)-4,8-dimethyl-1,3,7-nonatriene, is significant in various scientific fields, including chemistry, biology, and medicine.
The compound can be derived from natural sources or synthesized through various chemical processes. It is typically obtained from terpenoid precursors or through synthetic methods involving oxidation and reduction reactions.
4,8-Dimethylnona-3,7-dienoic acid belongs to the class of organic compounds known as acyclic monoterpenoids. These compounds are characterized by their open-chain structure and are often involved in biological processes and industrial applications.
The synthesis of 4,8-dimethylnona-3,7-dienoic acid can be achieved through several methods:
The synthesis often involves multiple stages:
The molecular formula for 4,8-dimethylnona-3,7-dienoic acid is . The structure features:
InChI=1S/C11H18O2/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3
LUKZREJJLWEWQM-UHFFFAOYSA-N
.4,8-Dimethylnona-3,7-dienoic acid participates in several chemical reactions:
The major products from these reactions include:
The mechanism of action for 4,8-dimethylnona-3,7-dienoic acid primarily involves its role in biological systems:
Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are commonly employed to characterize this compound's purity and structure .
4,8-Dimethylnona-3,7-dienoic acid has several applications across various scientific disciplines:
4,8-Dimethylnona-3,7-dienoic acid is biosynthetically classified as an acyclic monoterpenoid derivative, originating from terpenoid precursors like geranyl pyrophosphate or farnesyl pyrophosphate. Its carbon skeleton reflects the fusion of two isoprene (C₅) units via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. Enzymatic modifications—including oxidation, chain shortening, and double-bond isomerization—convert these precursors into the target compound. For instance, cytochrome P450 enzymes catalyze regioselective oxidations of terpene backbones, while dehydrogenases introduce unsaturation. The compound’s structural similarity to abscisic acid (ABA) further underscores its biosynthetic link to terpenoid metabolism [4].
Table 1: Key Biosynthetic Precursors and Enzymatic Steps
Terpenoid Precursor | Enzyme Class | Modification | Product |
---|---|---|---|
Geranyl pyrophosphate | Cytochrome P450 | C10 oxidation | Geranic acid derivatives |
Farnesyl pyrophosphate | Dehydrogenase | Double-bond isomerization | 4,8-Dimethylnona-3,7-dienoic acid |
Nerol | Oxidoreductase | Chain shortening & decarboxylation | Homogeranic acid intermediates |
Industrial synthesis frequently employs oxidative cleavage of geranyllinalool, a C₂₀ terpenoid alcohol. Ozonolysis is the dominant method, where ozone attacks electron-rich double bonds in geranyllinalool, forming unstable ozonides. Subsequent reductive workup (e.g., with dimethyl sulfide) yields 4,8-dimethylnona-3,7-dienoic acid as a primary product. Singlet oxygen (¹O₂)-mediated photooxidation offers a milder alternative, generating hydroperoxides that rearrange to the target acid under acidic conditions. Typical yields range from 65–80%, though selectivity depends on solvent polarity and temperature control [9].
Critical Reaction Parameters:
Engineered Escherichia coli and Saccharomyces cerevisiae strains enable sustainable production. These systems express heterologous terpenoid biosynthetic pathways, such as the mevalonate pathway in E. coli, combined with Arabidopsis thaliana dehydrogenases. A 2023 study achieved titers of 1.2 g/L by optimizing fed-batch fermentation with glycerol as a carbon source and dynamic control of pathway enzymes. Key challenges include precursor competition (e.g., acetyl-CoA diversion) and product toxicity, addressed via promoter engineering and in situ extraction [4].
Advancements:
Stereoselectivity centers on controlling double-bond geometry (E/Z isomers) at C3 and C7. The (3E,7E)-isomer predominates in natural contexts, but synthesis often yields mixtures. Advances include:
Table 2: Stereoselectivity in Key Synthetic Methods
Method | Catalyst/Reagent | (3E,7E) Selectivity | Yield |
---|---|---|---|
Asymmetric alkylation | Evans’ oxazolidinone | 90% ee | 75% |
Catalytic isomerization | Shvo’s catalyst | 95% | 82% |
SnCl₄ cyclization | Stannic chloride | 88% trans | 70% |
Palladium-catalyzed decarboxylative couplings enable C–C bond formation without prefunctionalized substrates. In a landmark application, 4,8-dimethylnona-3,7-dienoic acid couples with pentadienyl alcohols via Pd(0)/phosphine catalysts (e.g., PdCl₂[P(m-C₆H₄SO₃Na)₃]₂) to yield skipped tetraenes—structural motifs in prostacyclin analogs like clinprost. The reaction proceeds at ambient temperature and tolerates diverse functional groups. Mechanistic studies suggest:
Limitations & Solutions:
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6